Disodium hydrogen phosphate

Vue d'ensemble

Description

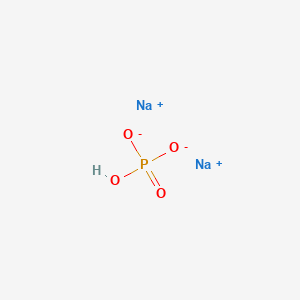

Le phosphate de sodium dibasque, également connu sous le nom de phosphate disodique d’hydrogène, est un composé inorganique de formule chimique Na₂HPO₄. Il s’agit l’un des nombreux phosphates de sodium, et il est connu sous forme anhydre ainsi que sous forme de divers hydrates (par exemple, dihydrate, heptahydrate, dodécahydrate). Ce composé se présente sous la forme d’un solide cristallin blanc, et il est très soluble dans l’eau mais insoluble dans l’éthanol . Le phosphate de sodium dibasque est couramment utilisé dans diverses applications, notamment le traitement des aliments, les produits pharmaceutiques et le traitement de l’eau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le phosphate de sodium dibasque peut être synthétisé en neutralisant l’acide phosphorique (H₃PO₄) avec l’hydroxyde de sodium (NaOH) : [ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]

Méthodes de production industrielle : Industriellement, le phosphate de sodium dibasque est préparé en deux étapes. Tout d’abord, le phosphate dicalcique réagit avec le bisulfate de sodium, ce qui précipite le sulfate de calcium : [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]

Dans la deuxième étape, la solution de phosphate monosodique résultante est partiellement neutralisée avec de l’hydroxyde de sodium : [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Types de réactions :

Neutralisation : Le phosphate de sodium dibasque peut être formé en neutralisant l’acide phosphorique avec de l’hydroxyde de sodium.

Hydrolyse : En solutions aqueuses, il peut subir une hydrolyse pour former du phosphate monosodique et de l’hydroxyde de sodium : [ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]

Réactifs et conditions courants :

Réactifs : Acide phosphorique, hydroxyde de sodium, bisulfate de sodium, phosphate dicalcique.

Conditions : Implique généralement des solutions aqueuses et des environnements à pH contrôlé.

Principaux produits :

- Phosphate monosodique (NaH₂PO₄)

- Phosphate trisodique (Na₃PO₄)

4. Applications de la recherche scientifique

Le phosphate de sodium dibasque est largement utilisé dans la recherche scientifique en raison de sa capacité tampon et de sa solubilité dans l’eau . Voici quelques applications clés :

- Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme agent tampon en chimie analytique.

- Biologie : Employé dans la préparation de tampons biologiques pour les dosages enzymatiques, l’extraction de l’ADN et de l’ARN et les processus de purification .

- Médecine : Utilisé dans les formulations pharmaceutiques, notamment comme laxatif et pour traiter l’hypophosphatémie .

- Industrie : Appliqué dans les processus de traitement de l’eau, le traitement des aliments comme émulsifiant et dans l’industrie textile pour la teinture et l’impression .

Applications De Recherche Scientifique

Pharmaceutical Applications

Disodium hydrogen phosphate is utilized in the pharmaceutical industry primarily as a buffering agent and stabilizer in drug formulations. Its ability to maintain pH levels is crucial in ensuring the stability and efficacy of various medications.

- Buffering Agent : It helps maintain the desired pH in injectable solutions and oral medications, which is essential for drug solubility and absorption .

- Drug Delivery Systems : Research has shown that this compound can be used in liposome-based drug delivery systems, enhancing the bioavailability of therapeutic agents. Liposomes encapsulate drugs, protecting them from degradation and improving their pharmacokinetics .

Food Industry Applications

In food production, this compound serves multiple functions:

- Emulsifier and Stabilizer : It acts as an emulsifier in processed foods, helping to blend ingredients that typically do not mix well, such as oil and water .

- pH Buffering : The compound is used to regulate acidity in food products, ensuring consistency and preventing spoilage .

- Nutritional Supplement : It is sometimes added to dietary supplements due to its phosphorus content, which is vital for various metabolic processes.

Water Treatment

This compound plays a significant role in water treatment processes:

- Corrosion Control : It is used to inhibit corrosion in water systems by forming protective layers on metal surfaces .

- Scale Inhibition : The compound helps reduce scale formation in pipes and equipment, extending their lifespan and improving efficiency .

Industrial Applications

The compound finds utility in various industrial sectors:

- Textile Industry : this compound is employed as a buffering agent during textile processing, helping to maintain the pH of dye baths for consistent dye uptake .

- Cleaning Products : It is included in formulations for detergents and cleaning agents due to its ability to enhance cleaning efficiency through pH control .

Agricultural Uses

In agriculture, this compound serves as a fertilizer component:

- Nutrient Source : It provides phosphorus, an essential nutrient for plant growth, thus enhancing crop yield .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- A study demonstrated that incorporating this compound into composite phase change materials improved thermal properties, making it suitable for energy storage applications .

- Research on electrochemical migration inhibition revealed that this compound can retard the anodic dissolution of tin by forming stable tin phosphate complexes, thus prolonging the life of electronic components .

Mécanisme D'action

Le phosphate de sodium dibasque exerce principalement ses effets par le biais de sa capacité tampon et de ses propriétés osmotiques. Dans les systèmes biologiques, il contribue à maintenir la stabilité du pH, ce qui est essentiel pour les réactions enzymatiques et les fonctions cellulaires . En tant que laxatif osmotique, il augmente la concentration de solutés dans la lumière intestinale, attirant l’eau dans la lumière et favorisant les mouvements intestinaux .

Comparaison Avec Des Composés Similaires

Le phosphate de sodium dibasque peut être comparé à d’autres phosphates de sodium tels que :

- Phosphate monosodique (NaH₂PO₄) : Contient un ion sodium par molécule et est plus acide.

- Phosphate trisodique (Na₃PO₄) : Contient trois ions sodium par molécule et est plus basique .

Unicité : Le phosphate de sodium dibasque est unique en raison de sa basicité modérée et de sa polyvalence dans diverses applications, ce qui en fait un composé précieux à la fois en laboratoire et dans les milieux industriels .

Propriétés

Numéro CAS |

7558-79-4 |

|---|---|

Formule moléculaire |

H3NaO4P |

Poids moléculaire |

120.985 g/mol |

Nom IUPAC |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

OP(=O)(O)O.[Na] |

Numéros CAS associés |

65185-91-3 |

Synonymes |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.